Predicted Acid Dissociation Constant (pKa) for Solubility and Formulation Assessment
The predicted acid dissociation constant (pKa) for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is 4.45 ± 0.10 . This value is significantly lower than that of unsubstituted benzoic acid (pKa ≈ 4.20) and higher than that of 3-nitrobenzoic acid (pKa = 3.47) [1]. The predicted pKa indicates the compound's ionization state under physiological and various buffer conditions, which directly impacts solubility, permeability, and formulation strategies.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.45 ± 0.10 (Predicted) |
| Comparator Or Baseline | Benzoic acid (4.20) and 3-nitrobenzoic acid (3.47) |
| Quantified Difference | +0.25 relative to benzoic acid; +0.98 relative to 3-nitrobenzoic acid |
| Conditions | Predicted values based on structural calculation |
Why This Matters
Accurate pKa prediction is essential for selecting appropriate buffer systems during synthesis, purification, and biological assay development.
- [1] 3-Nitrobenzoic acid. Wikipedia. (Includes pKa value of 3.47). View Source
